N-(4-(3-methoxypiperidin-1-yl)phenyl)-4-methylthiophene-2-carboxamide
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Overview
Description
N-(4-(3-methoxypiperidin-1-yl)phenyl)-4-methylthiophene-2-carboxamide, also known as MPMT, is a novel synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. MPMT is a member of the thiophene class of compounds and has been shown to have a wide range of biological activities, including analgesic, anti-inflammatory, and antitumor effects.
Scientific Research Applications
- Researchers have explored the anticancer properties of piperidine derivatives, including those containing the methoxypiperidine moiety. For instance, a series of N-(piperidine-4-yl) benzamide compounds were synthesized and investigated for their effects against cancer cells. Structure-activity relationship studies revealed that specific substitutions (such as halogen, carboxyl, nitro, or methyl groups) on the piperidine ring B increased cytotoxicity .
- Diabetes mellitus remains a significant health concern worldwide. Scientists have investigated heterocyclic compounds, including piperidines, as potential antidiabetic drugs. Piperidine-based molecules have been studied for their ability to modulate glucose metabolism and insulin sensitivity .
Anticancer Potential
Antidiabetic Agents
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, have been found in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are often used as synthetic fragments for designing drugs .
Mode of Action
Piperidine derivatives have been shown to exhibit activity against different viruses . For instance, 4,4-disubstituted N-benzyl piperidines have been found to inhibit the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction .
Biochemical Pathways
It’s known that piperidine derivatives can have a broad impact on various biochemical processes due to their wide presence in pharmaceuticals .
Result of Action
Piperidine derivatives have been shown to exhibit antiviral activity . For instance, certain N-benzyl piperidines have been found to inhibit the H1N1 influenza virus .
Action Environment
They exhibit a broad range of activities, including antiviral effects
properties
IUPAC Name |
N-[4-(3-methoxypiperidin-1-yl)phenyl]-4-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-13-10-17(23-12-13)18(21)19-14-5-7-15(8-6-14)20-9-3-4-16(11-20)22-2/h5-8,10,12,16H,3-4,9,11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJSONSXZPZRLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2=CC=C(C=C2)N3CCCC(C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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